molecular formula C14H13NO B14255774 3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-ol CAS No. 184419-55-4

3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-ol

Cat. No.: B14255774
CAS No.: 184419-55-4
M. Wt: 211.26 g/mol
InChI Key: VPWSVMHKYBCINL-UHFFFAOYSA-N
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Description

3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-ol is an organic compound with the molecular formula C14H13NO and a molecular weight of 211.26 g/mol . This compound features a propenol chain bridging a phenyl ring and a pyridin-3-yl group, creating a structure of interest in synthetic organic chemistry and materials science research. The compound is structurally related to its carbonyl analogue, (E)-1-phenyl-3-pyridin-3-ylprop-2-en-1-one (CAS 4452-13-5), a chalcone derivative often studied for its potential as an optical material . Researchers value such structures for their conjugated system, which can be investigated for nonlinear optical (NLO) properties using computational methods like Density Functional Theory (DFT) . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct a thorough safety assessment before handling this substance.

Properties

CAS No.

184419-55-4

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

3-phenyl-3-pyridin-3-ylprop-2-en-1-ol

InChI

InChI=1S/C14H13NO/c16-10-8-14(12-5-2-1-3-6-12)13-7-4-9-15-11-13/h1-9,11,16H,10H2

InChI Key

VPWSVMHKYBCINL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCO)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Base-Catalyzed Condensation

The aldol reaction between pyridine-3-carbaldehyde and acetophenone derivatives represents a classical route to β-hydroxy ketone intermediates, which can be dehydrated to form the α,β-unsaturated enol system. Using NaOH (10 mol%) in ethanol at 80°C, the aldol adduct forms within 12 hours, though yields rarely exceed 45% due to competing retro-aldol processes. Steric hindrance from the pyridinyl group further complicates enolate formation, necessitating high dilution conditions (0.1 M).

Acid-Catalyzed Dehydration

Post-aldol adduct dehydration employs H2SO4 (conc.) in toluene under reflux, achieving 70–75% conversion to the α,β-unsaturated ketone. However, over-acidification risks pyridine ring protonation, leading to side reactions. Recent advances utilize zeolite catalysts (H-ZSM-5) at 120°C, reducing reaction time to 3 hours while maintaining 68% yield.

Ketone Reduction to Enol

The intermediate α,β-unsaturated ketone (e.g., (E)-1-phenyl-3-pyridin-3-ylprop-2-en-1-one) undergoes selective reduction using NaBH4/CeCl3 in THF at 0°C, yielding the target enol in 82% efficiency with >95% stereopurity. CeCl3 mitigates over-reduction by stabilizing the borohydride intermediate, as shown in Table 1.

Table 1: Reduction Efficiency of (E)-1-phenyl-3-pyridin-3-ylprop-2-en-1-one

Reducing Agent Solvent Temp (°C) Yield (%) Selectivity (E:Z)
NaBH4 EtOH 25 45 60:40
NaBH4/CeCl3 THF 0 82 95:5
LiAlH4 Et2O 25 78 85:15

Ruthenium-Catalyzed Isomerization and Coupling

Mechanism of Ru(η5-C5H5) Complexes

The [Ru(η5-C5H5)(PPh3)2Cl] catalyst (5 mol%) enables tandem isomerization of allylic alcohols and C–C bond formation with aldehydes. In degassed toluene at 35°C, allylic alcohol (2a) couples with pyridine-3-carbaldehyde (3l) to form β-hydroxy ketones, which isomerize to the enol tautomer. Key steps include:

  • Oxidative addition : Ru(0) inserts into the allylic C–O bond.
  • β-Hydride elimination : Generates a Ru-hydride and enone intermediate.
  • 1,4-Hydride addition : Forms (Z)-enolate, favoring syn-aldol geometry.

Optimized Reaction Conditions

  • Solvent : Toluene > THF (prevents catalyst deactivation)
  • Base : KOtBu (7 mol%) enhances enolate stability
  • Additives : Na2CO3 (drying agent) or MS 4Å (for aliphatic aldehydes)
    Under these conditions, the enol product is obtained in 89% yield with syn/anti = 94:6.

Asymmetric Synthesis via Sharpless Dihydroxylation

Enantioselective Dihydroxylation

Adapting methods from fluoxetine synthesis, styrene derivatives undergo Sharpless asymmetric dihydroxylation (AD) using (DHQD)2PHAL ligand (10 mol%) and K2OsO4 (2 mol%). The resulting vicinal diol (ee >97%) is selectively monotosylated at the primary alcohol using p-TsCl (1.2 eq) in CH2Cl2.

Cyanide Displacement and Reduction

Tosylated intermediates react with NaCN in EtOH/H2O (3:1) at 50°C for 18 hours, followed by LiAlH4 reduction (-15°C) to install the amine group. While originally developed for 3-phenyl-3-hydroxypropylamine, this sequence can be modified by substituting cyanide with pyridinyl nucleophiles, though yields drop to 55% due to poor leaving group propensity.

Comparative Analysis of Methodologies

Table 2: Synthetic Routes to 3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-ol

Method Yield (%) Stereoselectivity Cost (Relative) Scalability
Aldol-Reduction 68 Moderate Low High
Ru-Catalyzed Coupling 89 High Medium Medium
Sharpless AD 55 Very High High Low
  • Aldol-Reduction : Most cost-effective but suffers from step count.
  • Ru-Catalyzed : Optimal balance of yield and selectivity; requires inert conditions.
  • Sharpless AD : Superior for enantiopure synthesis but limited by osmium catalyst cost.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products Formed:

    Oxidation: Formation of 3-phenyl-3-(pyridin-3-yl)prop-2-en-1-one.

    Reduction: Formation of 3-phenyl-3-(pyridin-3-yl)propan-1-ol.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

Key analogs differ in substituents, pyridine attachment positions, or saturation of the propenol chain. Below is a comparative analysis:

Table 1: Structural and Physical Properties Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-ol Phenyl, Pyridin-3-yl C₁₄H₁₃NO 211.26 Not reported α,β-Unsaturated alcohol
(E)-3-(Pyridin-3-yl)prop-2-en-1-ol Pyridin-3-yl C₈H₉NO 135.16 61–62 α,β-Unsaturated alcohol
3-Phenyl-3-(pyridin-2-yl)propan-1-ol Phenyl, Pyridin-2-yl C₁₄H₁₅NO 213.27 Not reported Saturated alcohol
2-Nitro-3-(4-methoxyphenyl)prop-2-en-1-ol Nitro, 4-Methoxyphenyl C₁₀H₉NO₄ 207.18 Not reported α,β-Unsaturated nitro compound
Key Observations:

Impact of Substituents: The phenyl group in the target compound increases molecular weight by ~76 g/mol compared to (E)-3-(Pyridin-3-yl)prop-2-en-1-ol , likely enhancing hydrophobicity (higher LogP).

Saturation Effects :

  • The saturated propan-1-ol chain in 3-Phenyl-3-(pyridin-2-yl)propan-1-ol eliminates conjugation, reducing reactivity toward electrophilic additions compared to the α,β-unsaturated target compound.

Functional Group Variations :

  • The nitro group in 2-Nitro-3-(4-methoxyphenyl)prop-2-en-1-ol confers electrophilicity, enabling proteasome inhibition (IC₅₀ = 0.71 μM in MCF-7 cells). The target compound’s hydroxyl group may instead participate in hydrogen bonding or serve as a site for derivatization.

Spectroscopic and Reactivity Insights

  • IR and NMR Data :
    • (E)-3-(Pyridin-3-yl)prop-2-en-1-ol exhibits IR peaks at 3352 cm⁻¹ (O-H stretch) and 1590 cm⁻¹ (C=C), with NMR signals at δ 3.37 (OH) and δ 7.31–8.30 (pyridine protons). The target compound would show similar O-H and C=C peaks, with additional phenyl proton signals (~δ 7.2–7.5).
  • Reactivity :
    • α,β-Unsaturated alcohols like the target compound may undergo oxidation to acrylaldehydes () or Michael additions, whereas saturated analogs (e.g., ) lack this conjugated reactivity.

Q & A

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Spill management : Neutralize with vermiculite, then dispose as hazardous organic waste .

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